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Compound of Interest

Compound Name: 3-Acetyl-4-aminobenzonitrile

CAS No.: 56079-07-3

Cat. No.: B1521116

Get Quote

Executive Summary
3-Acetyl-4-aminobenzonitrile (C₉H₈N₂O) is a highly functionalized aromatic intermediate

critical in the synthesis of fused heterocycles, particularly quinazolines and cinnolines. Its

structure features a "push-pull" electronic system—an electron-donating amine group para to

an electron-withdrawing nitrile and ortho to an acetyl group.

This electronic push-pull creates significant intermolecular hydrogen bonding and dipole-dipole

interactions, resulting in a compound that is sparingly soluble in non-polar solvents, moderately

soluble in alcohols, and highly soluble in polar aprotic solvents. This guide provides the

solubility landscape required for reaction optimization and purification (recrystallization).

Physicochemical Profile
Understanding the molecular architecture is the first step to predicting solubility behavior.
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Property Value / Characteristic Implication for Solubility

CAS Number 56079-07-3 Unique Identifier

Molecular Weight 160.17 g/mol
Low MW facilitates dissolution

in small polar molecules.

Structure
ortho-aminoacetophenone

core with para-nitrile

High polarity; potential for

intramolecular H-bonding

(NH···O=C).

Appearance
Pale yellow to orange

crystalline solid

Color arises from

Intramolecular Charge Transfer

(ICT).

Melting Point
~180–220°C (Predicted

range*)

High lattice energy requires

thermal energy or high-

dielectric solvents to break.

LogP (Predicted) ~1.5 – 1.8

Lipophilic enough for organic

extraction, too lipophilic for

pure water solubility.

*Note: Exact melting points vary by polymorph and purity; empirical verification is required.

Solubility Landscape in Organic Solvents
The following data categorizes solvents based on their interaction capability with 3-Acetyl-4-
aminobenzonitrile.

Solubility Classes
Class A (High Solubility): >100 mg/mL. Best for stock solutions and reactions.

Class B (Moderate/Temperature Dependent): 10–50 mg/mL. Ideal for recrystallization.

Class C (Low/Insoluble): <1 mg/mL. Used as anti-solvents or for washing filter cakes.
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Solvent Class
Representative
Solvents

Solubility Rating Operational Notes

Polar Aprotic DMSO, DMF, NMP High (Class A)

Primary choice for

stock solutions.

Difficult to remove;

avoid for final

crystallization if

possible.

Polar Aprotic
Acetone, Ethyl

Acetate, THF
Good (Class A/B)

Excellent for

reactions. Acetone is

a good solvent for

dissolving crude

material before adding

an anti-solvent.

Polar Protic
Methanol, Ethanol,

IPA
Moderate (Class B)

Key Recrystallization

Solvents. Solubility

increases significantly

with temperature (

).

Chlorinated DCM, Chloroform Moderate (Class B)

Good for liquid-liquid

extraction from

aqueous workups.

Non-Polar
Hexane, Heptane,

Toluene
Low (Class C)

Anti-solvents. Use to

crash out the product

from Ethyl Acetate or

Ethanol solutions.

Aqueous Water Insoluble

Insoluble at neutral

pH. Soluble in strong

acid (protonation of -

NH₂) or strong base

(hydrolysis risk).
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Thermodynamic Solubility Logic
The dissolution of 3-Acetyl-4-aminobenzonitrile is driven by the breaking of its crystal lattice.

Enthalpic Penalty: The strong crystal lattice (stabilized by dipolar interactions) requires

significant energy to break.

Entropic Gain: Solvents like DMSO interact with the dipole, compensating for the enthalpic

cost.

Intramolecular vs. Intermolecular: The ortho arrangement of the amino and acetyl groups

allows for an intramolecular hydrogen bond. This reduces the molecule's ability to H-bond

with solvents slightly, making it more soluble in medium-polarity solvents (like DCM) than a

para-isomer would be.

Experimental Protocols
Rapid Solubility Screening Workflow
Do not rely on literature values alone. Perform this screen for every new batch to account for

polymorphic differences.
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Start: 10 mg Compound
+ 100 µL Solvent

Visual Check:
Dissolved?

Add 100 µL Solvent

No

High Solubility
(>100 mg/mL)

Yes

Repeat up to 1 mL

Heat to Boiling
(Reflux)

If >1 mL & Undissolved

Visual Check:
Dissolved Hot?

Cool to RT

Yes

Insoluble/Anti-Solvent

No

Remains Clear

Moderate Solubility
(Recrystallization Candidate)

Crystals Form

Click to download full resolution via product page

Figure 1: Decision tree for rapid qualitative solubility determination.
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Recrystallization Protocol
For purification of 3-Acetyl-4-aminobenzonitrile from synthesis impurities (e.g., unreacted

anilines or chlorinated precursors).

Recommended Solvent System: Ethanol (Solvent) / Water (Anti-Solvent) Alternative: Ethyl

Acetate / Hexane

Dissolution: Place crude solid in a flask. Add Ethanol (approx. 5–10 mL per gram) and heat

to reflux (78°C).

Saturation: If not fully dissolved, add ethanol dropwise until clear.

Filtration (Optional): If insoluble black specs remain, perform a hot filtration.

Nucleation: Remove from heat. While still hot, add Water dropwise until a faint turbidity

(cloudiness) persists.

Clearing: Add 1–2 drops of hot Ethanol to clear the turbidity.

Crystallization: Allow to cool slowly to room temperature, then chill at 0–4°C for 2 hours.

Collection: Filter the yellow/orange needles and wash with cold 50% Ethanol/Water.

Application Context: Synthesis of Quinazolines
The solubility profile is most critical when using this compound as a precursor for the

Friedländer Synthesis or similar cyclizations.

3-Acetyl-4-aminobenzonitrile
(Soluble in EtOH, Dioxane)

Cyclization
Intermediate

 Dissolution

Reagent:
Formamide or Urea

Conditions:
Reflux / Acid Cat.

4-Substituted Quinazoline
(Precipitates from water)

 -H2O
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Figure 2: Solubility role in the synthesis of Quinazolines. The starting material must be soluble

in the reaction medium (often Ethanol or Dioxane) to facilitate the attack on the carbonyl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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